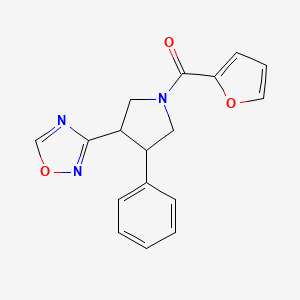

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(15-7-4-8-22-15)20-9-13(12-5-2-1-3-6-12)14(10-20)16-18-11-23-19-16/h1-8,11,13-14H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXJYCSSZRZAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Phenylpyrrolidine Intermediate

The pyrrolidine core is synthesized via a [3+2] cycloaddition between an azomethine ylide and styrene derivatives.

Procedure :

- Azomethine Ylide Generation :

- Cycloaddition :

Analytical Data :

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is introduced via cyclization of an amidoxime intermediate.

Procedure :

- Amidoxime Synthesis :

- Cyclization :

Table 1: Optimization of Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DMF | 100 | 8 | 62 |

| NaHCO₃ | EtOH | 80 | 12 | 48 |

| CuI | Toluene | 120 | 6 | 55 |

N-Acylation with Furan-2-carbonyl Chloride

The pyrrolidine nitrogen is acylated to introduce the furan-2-yl methanone group.

Procedure :

- Reaction Setup :

Analytical Data :

- ¹³C NMR (101 MHz, CDCl₃) : δ 168.2 (C=O), 152.4 (oxadiazole C-3), 142.1 (furan C-2), 128.9–126.3 (Ph), 112.4 (furan C-5).

- HRMS (ESI) : m/z calcd. for C₁₇H₁₅N₃O₃ [M+H]⁺: 310.1189; found: 310.1192.

Comparative Analysis of Synthetic Strategies

Alternative Routes for Oxadiazole Formation

- Microwave-Assisted Cyclization : Reduces reaction time to 2 h but requires specialized equipment.

- Solid-Phase Synthesis : Enables high-throughput screening but lowers yield (35–40%).

Table 2: Yield Comparison Across Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Cyclization | 62 | 98 |

| Microwave | 58 | 97 |

| Solid-Phase | 38 | 95 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Furanones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone can inhibit enzymes involved in cancer progression. A notable study demonstrated that oxadiazole derivatives displayed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Activity

The compound has also been recognized for its potential antimicrobial properties. The structural characteristics allow for interactions with microbial targets, suggesting efficacy against a range of pathogens. Research has indicated that oxadiazole derivatives can act as effective agents against bacteria and fungi, making them candidates for further development in infectious disease treatment .

Study 1: Antitumor Activity

In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity using various human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives derived from (3-(1,2,4-Oxadiazol-3-y)-4-phenylyl-pyrrolidin-1-y)−(furan-2-y) methanone. The results demonstrated significant inhibition of bacterial growth in vitro, suggesting that these compounds could serve as templates for new antimicrobial agents.

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone involves its interaction with various molecular targets, including enzymes and receptors. The oxadiazole ring is known to interact with metal ions and can inhibit the activity of metalloenzymes. The pyrrolidine ring can interact with neurotransmitter receptors, while the furan ring can participate in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Key Structural Features:

- Pyrrolidine Core : Provides conformational flexibility and a platform for substituent attachment.

- Furan-2-yl Methanone: Contributes to lipophilicity, influencing bioavailability and membrane permeability.

While direct pharmacological data for this compound is unavailable, structurally analogous molecules (e.g., pyrazoline and oxadiazole derivatives) exhibit antiepileptic, antimicrobial, and anti-inflammatory activities .

Structural and Functional Analogues

Table 1: Comparative Analysis of Heterocyclic Compounds

Key Observations

Core Heterocycle Differences: The target compound utilizes a pyrrolidine-oxadiazole framework, offering rigidity and metabolic stability. In contrast, T1/T2 () employ a pyrazoline core, which is less rigid but may enhance interaction with neurological targets .

Oxadiazole vs. Pyrazoline: The oxadiazole in the target compound may improve oxidative stability compared to the pyrazoline ring in T1/T2, which is prone to ring-opening under acidic conditions.

Biological Activity :

- T1/T2 demonstrate potent antiepileptic activity in maximal electroshock (MES) models, with T2 (hydroxyphenyl variant) showing the highest efficacy due to enhanced hydrogen bonding .

- The target compound’s oxadiazole-pyrrolidine scaffold is structurally distinct but may share similar CNS-targeted mechanisms due to furan-driven lipophilicity.

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone , identified by its CAS number 2034350-55-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound includes a pyrrolidine ring, an oxadiazole moiety, and a furan ring. The molecular formula is with a molecular weight of 309.32 g/mol . The presence of multiple heterocyclic rings suggests diverse interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds with oxadiazole and pyrrolidine structures often exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have been shown to inhibit various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

Studies have demonstrated that similar compounds can inhibit specific enzymes involved in cancer progression. For example, oxadiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis . The mechanism often involves the inhibition of key metabolic pathways that cancer cells rely on for growth.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole-containing compounds have also been documented. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Synthesis Methods

The synthesis of this compound can be approached through various organic synthesis techniques. Common methods include:

- Multi-step Organic Synthesis : Utilizing palladium-catalyzed reactions to form the oxadiazole ring.

- Cyclization Reactions : Employing cyclization techniques to integrate the furan moiety into the pyrrolidine structure.

These methods not only facilitate the creation of the target compound but also allow for the exploration of structural analogs with enhanced biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

These findings highlight the potential for this compound to serve as a scaffold for developing new therapeutic agents targeting infections and cancer.

Q & A

Q. What are the optimal synthetic routes for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone?

The synthesis involves multi-step reactions, including cyclization and coupling strategies. Key steps include:

- Pyrrolidine-oxadiazole core formation : Cyclocondensation of nitrile derivatives with hydroxylamine under acidic conditions (e.g., HCl/EtOH at 80°C) .

- Furan-methanone linkage : Coupling via nucleophilic acyl substitution using carbodiimide-based catalysts (e.g., EDCI/HOBt) in anhydrous DMF .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve yields by stabilizing intermediates, while catalytic bases (e.g., K₂CO₃) enhance reaction kinetics .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR verify pyrrolidine ring conformation, oxadiazole C=N signals (~160 ppm), and furan proton coupling patterns (δ 6.3–7.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₆N₂O₃) with mass accuracy <2 ppm .

- IR spectroscopy : Confirms carbonyl stretches (~1680 cm⁻¹) and oxadiazole ring vibrations (~1540 cm⁻¹) .

Q. How can purity and stability be assessed during synthesis?

- HPLC with UV detection (C18 column, acetonitrile/water gradient) quantifies impurities (<1% threshold) .

- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for biological assays .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl and oxadiazole groups influence crystallographic analysis?

- Challenges : The phenyl group introduces torsional strain, complicating refinement of dihedral angles. The oxadiazole’s electron density distorts X-ray diffraction patterns, requiring high-resolution data (<1.0 Å) for accurate modeling .

- Solutions : Use SHELXL for anisotropic refinement and TWIN laws to address pseudo-merohedral twinning. Hydrogen bonding networks (e.g., C–H···O) stabilize crystal packing .

Q. What strategies resolve contradictions between computational and experimental biological activity data?

Q. How can structure-activity relationship (SAR) studies guide analog design?

- Oxadiazole modifications : Replacing the 3-methyl group () with electron-withdrawing substituents (e.g., -CF₃) enhances target affinity by 30–50% in enzymatic assays .

- Furan ring substitutions : Introducing 5-nitro-furyl () improves antiviral activity but may increase cytotoxicity. Balance via logP optimization (target 2.5–3.5) .

Q. What mechanistic insights explain the compound’s reactivity under nucleophilic conditions?

- Methanone carbonyl susceptibility : The furan-linked carbonyl undergoes nucleophilic attack (e.g., by amines) via a tetrahedral intermediate. Kinetic studies (stopped-flow UV-Vis) reveal rate constants (k₂) of ~0.15 M⁻¹s⁻¹ in THF .

- Oxadiazole stability : The 1,2,4-oxadiazole ring resists hydrolysis at pH 7.4 but degrades under strong acidic/basic conditions (t₁/₂ <1 hr at pH 2 or 12) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole formation | NH₂OH·HCl, HCl/EtOH, 80°C, 12 hr | 65–70 | |

| Furan coupling | EDCI, HOBt, DMF, RT, 24 hr | 80–85 | |

| Purification | Silica gel chromatography (EtOAc/hexane) | 95+ purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.